molecular formula C7H10N2 B13959153 7-Azabicyclo[4.1.0]heptane-7-carbonitrile CAS No. 507223-42-9

7-Azabicyclo[4.1.0]heptane-7-carbonitrile

Cat. No.: B13959153
CAS No.: 507223-42-9
M. Wt: 122.17 g/mol
InChI Key: TWWHIBJOHXWRBS-UHFFFAOYSA-N
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Description

7-Azabicyclo[410]heptane-7-carbonitrile is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[4.1.0]heptane-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a nitrile with a bicyclic amine under controlled temperature and pressure conditions. The reaction may require the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[4.1.0]heptane-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Azabicyclo[4.1.0]heptane-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.1.0]heptane-7-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[4.1.0]heptane: A similar compound without the nitrile group.

    7-Oxabicyclo[4.1.0]heptane: A related compound with an oxygen atom in the ring structure.

    7-Azabicyclo[3.2.1]octane: A compound with a different bicyclic structure.

Uniqueness

7-Azabicyclo[4.1.0]heptane-7-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

507223-42-9

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

7-azabicyclo[4.1.0]heptane-7-carbonitrile

InChI

InChI=1S/C7H10N2/c8-5-9-6-3-1-2-4-7(6)9/h6-7H,1-4H2

InChI Key

TWWHIBJOHXWRBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2C#N

Origin of Product

United States

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